![molecular formula C9H7F6N B6312077 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline CAS No. 1357624-31-7](/img/structure/B6312077.png)
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline
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Overview
Description
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline (3F2M4PEA) is a fluorinated aniline compound that has been studied for its potential applications in a variety of scientific fields. This compound has been studied for its ability to act as a nucleophilic catalyst in organic synthesis, as well as its potential applications in drug design and development.
Scientific Research Applications
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline has been studied for its potential applications in a variety of scientific fields. This compound has been studied for its ability to act as a nucleophilic catalyst in organic synthesis, as well as its potential applications in drug design and development. 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline has also been studied for its potential applications in materials science, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is not fully understood, but it is believed to involve the formation of a cyclic intermediate in which the aniline group is protonated and the pentafluoroethyl group is coordinated to the resulting cation. This cyclic intermediate then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline are not well understood. However, this compound has been studied for its ability to act as a nucleophilic catalyst in organic synthesis, as well as its potential applications in drug design and development.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline in laboratory experiments is its ability to act as a nucleophilic catalyst in organic synthesis. This compound can also be used in drug design and development, as well as in the synthesis of polymers and other fluorinated compounds. However, this compound is toxic and should be handled with care. Additionally, this compound is expensive and difficult to obtain.
Future Directions
There are many potential future directions for research on 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research could be done on its potential applications in materials science, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other fluorinated compounds. Finally, further research could be done on the development of more efficient and cost-effective synthesis methods for 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline.
Synthesis Methods
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline can be synthesized in two main ways. The first method involves the reaction of 4-fluorobenzaldehyde and 2-methyl-3-pentafluoroethyl aniline in the presence of a base such as sodium hydroxide. This reaction yields 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline in good yield. The second method involves the reaction of 4-fluorobenzaldehyde and 2-methyl-3-pentafluoropropyl aniline in the presence of a base such as sodium hydroxide. This reaction also yields 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline in good yield.
properties
IUPAC Name |
3-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(16)3-2-5(7(4)10)8(11,12)9(13,14)15/h2-3H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJGWGUXVROBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline |
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